![molecular formula C21H14ClF3N2O2 B2507614 N'-[(1E)-[2-(4-クロロフェノキシ)フェニル]メチリデン]-4-(トリフルオロメチル)ベンゾヒドラジド CAS No. 338393-72-9](/img/structure/B2507614.png)
N'-[(1E)-[2-(4-クロロフェノキシ)フェニル]メチリデン]-4-(トリフルオロメチル)ベンゾヒドラジド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide: is a chemical compound with the CAS number 338393-72-9. This compound is characterized by its complex molecular structure, which includes a benzohydrazide group, a trifluoromethyl group, and a chlorophenoxy group. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.
科学的研究の応用
This compound is used in various scientific research fields, including:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying the effects of trifluoromethyl groups on biological systems.
Medicine: : Investigating potential therapeutic applications, such as in drug design and development.
Industry: : Utilized in the production of advanced materials and chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide typically involves multiple steps, starting with the reaction of 4-chlorophenol with an appropriate halogenating agent to form 4-chlorophenoxy derivatives. These derivatives are then reacted with hydrazine to form the benzohydrazide structure. The trifluoromethyl group is introduced through a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants and products. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The trifluoromethyl group can be oxidized under specific conditions.
Reduction: : The hydrazide group can be reduced to an amine.
Substitution: : The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles such as sodium hydroxide or ammonia can be used for substitution reactions.
Major Products Formed
Oxidation: : Trifluoromethyl derivatives.
Reduction: : Amines.
Substitution: : Substituted phenol derivatives.
作用機序
The mechanism by which N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, can influence the binding affinity and selectivity of the compound towards certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
This compound is unique due to its combination of functional groups and structural features. Similar compounds include:
4-(Trifluoromethyl)benzohydrazide: : Lacks the chlorophenoxy group.
2-(4-Chlorophenoxy)phenylmethylidene hydrazide: : Lacks the trifluoromethyl group.
N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-benzohydrazide: : Lacks the trifluoromethyl group.
N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide .
特性
IUPAC Name |
N-[(E)-[2-(4-chlorophenoxy)phenyl]methylideneamino]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClF3N2O2/c22-17-9-11-18(12-10-17)29-19-4-2-1-3-15(19)13-26-27-20(28)14-5-7-16(8-6-14)21(23,24)25/h1-13H,(H,27,28)/b26-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCDVCLEZYNUBO-LGJNPRDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
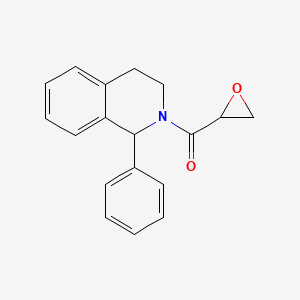
![ethyl 2-{2-[1-(2,5-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2507532.png)
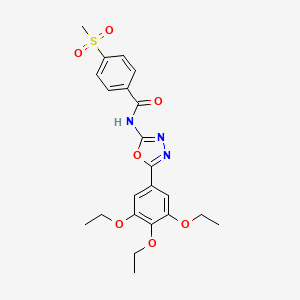
![2-({1-[(1,1-dioxo-1lambda6-thian-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2507534.png)
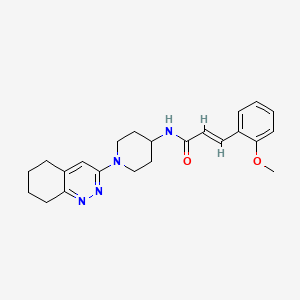
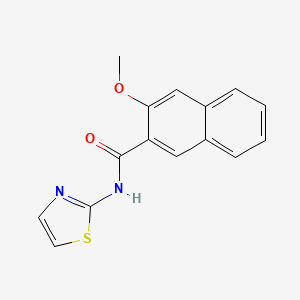
![3-(4-Fluorophenyl)-5-{1-[(4-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2507540.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N,N-diethylacetamide](/img/structure/B2507541.png)
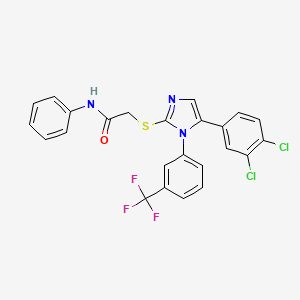
![(4-(morpholinosulfonyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2507545.png)
![9-isopropyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2507546.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2507551.png)
![{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(1-ethyl-2-hydroxyethyl)amine](/img/structure/B2507554.png)
